![molecular formula C16H20N4O2 B6599844 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 107464-75-5](/img/structure/B6599844.png)
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CPT-1) is a novel purine-based compound that has been recently developed as a potential therapeutic agent for a wide range of diseases. CPT-1 is a synthetic molecule with a structure similar to that of caffeine, but with a few additional functional groups. CPT-1 has been investigated for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases.
Wirkmechanismus
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act through multiple mechanisms of action. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and cyclin-dependent kinase (CDK). Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to act as an antioxidant, and to inhibit the production of inflammatory cytokines. 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been shown to have anti-cancer activity, as well as neuroprotective effects in animal models of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a relatively stable compound, and is relatively easy to synthesize. Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a relatively new compound, and as such, there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
In order to further explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, there are several possible future directions of research. First, more research is needed to better understand the mechanism of action of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and to identify potential side effects. Additionally, further studies are needed to explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione as a therapeutic agent for a variety of diseases, including cancer, neurological disorders, and metabolic diseases. Finally, further research is needed to explore the potential of 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione as an anti-aging agent, as well as its potential use in the treatment of other conditions, such as cardiovascular disease, Alzheimer’s disease, and arthritis.
Wissenschaftliche Forschungsanwendungen
8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of various types of cancer, neurological disorders, and metabolic diseases. In particular, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have anti-cancer activity in several types of cancer cells, including breast cancer, prostate cancer, and melanoma. 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has also been studied for its potential use as an anti-neurodegenerative agent, as it has been shown to have neuroprotective effects in animal models of Parkinson’s disease. Additionally, 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of metabolic diseases, such as diabetes and obesity.
Eigenschaften
IUPAC Name |
8-cyclopentyl-1,3-bis(prop-2-enyl)-7H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h3-4,11H,1-2,5-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJWUJHASSHJIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl-8-cyclopentylxanthine |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.